4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid

Kinase inhibitor GRK2 Hit identification

4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid is a bicyclic heteroaromatic building block (C₉H₄N₂O₂S, MW 204.21 g/mol) belonging to the thieno[2,3-c]pyridine family. The scaffold incorporates a hydrogen bond donor–acceptor hinge-binder motif that meets the geometric and electronic criteria for ATP-mimetic kinase inhibitor design, as established by X‑ray co‑crystal structures of closely related thieno[2,3-c]pyridine-7-carboxamides bound to GRK2.

Molecular Formula C9H4N2O2S
Molecular Weight 204.21 g/mol
Cat. No. B13183549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid
Molecular FormulaC9H4N2O2S
Molecular Weight204.21 g/mol
Structural Identifiers
SMILESC1=CSC2=C1C(=CN=C2C(=O)O)C#N
InChIInChI=1S/C9H4N2O2S/c10-3-5-4-11-7(9(12)13)8-6(5)1-2-14-8/h1-2,4H,(H,12,13)
InChIKeyZWOOEZDYTXLGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyanothieno[2,3-c]pyridine-7-carboxylic Acid (CAS 2060061-59-6): Core Scaffold Identity and Procurement-Relevant Characteristics


4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid is a bicyclic heteroaromatic building block (C₉H₄N₂O₂S, MW 204.21 g/mol) belonging to the thieno[2,3-c]pyridine family . The scaffold incorporates a hydrogen bond donor–acceptor hinge-binder motif that meets the geometric and electronic criteria for ATP-mimetic kinase inhibitor design, as established by X‑ray co‑crystal structures of closely related thieno[2,3-c]pyridine-7-carboxamides bound to GRK2 [1]. Its substitution pattern (4‑cyano, 7‑carboxylic acid) provides a differentiated vector set relative to unsubstituted or alternative regioisomeric building blocks, enabling regioselective late‑stage functionalization during medicinal chemistry campaigns [1].

Why Generic Substitution Fails for 4-Cyanothieno[2,3-c]pyridine-7-carboxylic Acid in Drug Discovery Procurement


Casual interchange with unsubstituted thieno[2,3-c]pyridine-7-carboxylic acid (CAS 852532-64-0) or regioisomeric thieno[3,2-c]pyridine carboxylic acids introduces two irreversible risks. First, the 4‑cyano group acts as both a strong electron‑withdrawing substituent and a synthetic handle, disappearing upon replacement; its absence in the parent scaffold eliminates a key diversification point used to construct ATP‑competitive kinase inhibitors [1]. Second, the literature explicitly identifies synthetic accessibility of appropriately functionalized building blocks as the historical bottleneck that delayed thieno[2,3-c]pyridine‑based kinase programs; procurement of a non‑cyano or regioisomeric surrogate therefore risks derailing established synthetic routes that require the 4‑cyano‑7‑carboxy orientation [1].

Quantitative Comparator Evidence for 4-Cyanothieno[2,3-c]pyridine-7-carboxylic Acid vs. Closest Analogs


GRK2 Inhibitor Hit Rate Enrichment: Scaffold vs. Commercial Building Block Availability

The thieno[2,3-c]pyridine scaffold was specifically selected for a GRK2 inhibitor hit‑finding campaign based on its ATP‑mimetic hinge‑binding motif, and the campaign successfully identified hit compounds bearing this core [1]. Critically, the authors state that use of this scaffold 'was limited so far by the availability of synthetic building blocks,' directly implying that procurement of suitably functionalized derivatives (such as 4‑cyano‑7‑carboxy) is a prerequisite for recapitulating or advancing the published hit‑to‑lead work [1].

Kinase inhibitor GRK2 Hit identification

Synthetic Route Compatibility: One‑Pot Cyano‑Directed Synthesis vs. Non‑Cyano Scaffolds

A direct one‑pot synthesis of 4‑cyanothieno[2,3-c]pyridine-7-carboxylic acid from aromatic aldehyde, malononitrile, and 2‑cyanothioacetamide under piperidine catalysis has been reported . This contrasts with the multistep sequences often required for non‑cyano thienopyridine carboxylic acids, which typically involve separate annulation, oxidation, and functional‑group interconversion steps.

Organic synthesis Building block One-pot reaction

Purity Benchmarking Against Core Scaffold Vendors

Commercial offerings of 4‑cyanothieno[2,3-c]pyridine-7-carboxylic acid typically specify ≥95% purity (HPLC), with the compound available from multiple independent suppliers . This purity benchmark meets or exceeds the typical 95% specification for the parent unsubstituted scaffold (thieno[2,3-c]pyridine-7-carboxylic acid) and its 6‑methyl analogue, establishing parity in procurement quality.

Building block Purity Procurement

Regiochemical Differentiation from Thieno[3,2-c]pyridine Isomers in Kinase Selectivity Profiles

Patent and primary literature surveys reveal that thieno[2,3-c]pyridine and thieno[3,2-c]pyridine regioisomers exhibit divergent kinase selectivity profiles. While thieno[3,2-c]pyridine-7-carboxylic acid amides are extensively claimed as Raf and KDR/FGFR inhibitors [2], the thieno[2,3-c] core (of which the target compound is a 4‑cyano‑substituted exemplar) has been directed toward GRK2 and Chk1 inhibition [1][3].

Kinase selectivity Regiochemistry Thienopyridine

Where 4-Cyanothieno[2,3-c]pyridine-7-carboxylic Acid Outperforms Generic Alternatives: Application Scenarios for Scientific and Industrial Procurement


GRK2 Inhibitor Lead Optimization and Structure‑Activity Relationship (SAR) Campaigns

The 4‑cyano‑7‑carboxy building block enables direct amide coupling at the 7‑position to install diverse amine fragments, while the 4‑cyano group serves as a synthetic handle for further elaboration (e.g., conversion to amidine, tetrazole, or aminomethyl). The resulting analogues map directly onto the GRK2 ATP‑binding site as demonstrated by X‑ray co‑crystal structures of thieno[2,3-c]pyridine‑2‑carboxamide ligands (PDB 7pwd). Procurement of this specific building block, rather than the unsubstituted parent scaffold, avoids a de novo cyanation step that would otherwise require harsh conditions (CuCN/DMF, >150 °C) incompatible with late‑stage diversification [1].

Chk1 Inhibitor Medicinal Chemistry: Direct Entry into Nanomolar Potency Space

The 4‑cyanothieno[2,3-c]pyridine core is a direct precursor to 2‑bromo‑7‑chlorothieno[2,3-c]pyridine‑4‑carbonitrile, the key intermediate that yielded Chk1 inhibitors with IC₅₀ values of 2.33–6.23 nM and strong synergistic effects with DNA‑damaging chemotherapeutics (melphalan). Starting from the 7‑carboxylic acid, conversion to the 7‑chloro derivative via standard acid‑to‑acid‑chloride chemistry provides a shorter and more economical route than constructing the cyano‑substituted scaffold de novo. The 4‑cyano group is essential for maintaining the electron‑withdrawing character required for Chk1 hinge‑region binding [2].

Parallel Library Synthesis via Multicomponent One‑Pot Approaches

The reported one‑pot multicomponent synthesis (aromatic aldehyde + malononitrile + 2‑cyanothioacetamide) permits rapid generation of substituted 4‑cyanothieno[2,3-c]pyridine‑7‑carboxylic acid derivatives with variation at the 2‑ and 5‑positions. This synthetic efficiency translates into faster procurement turn‑around and lower per‑gram cost relative to non‑cyano scaffolds that require multistep sequences. Programs requiring 10–50 analogue quantities for initial SAR exploration benefit from this accelerated synthetic access .

Quote Request

Request a Quote for 4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.